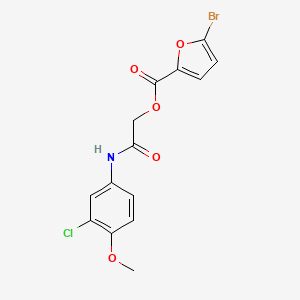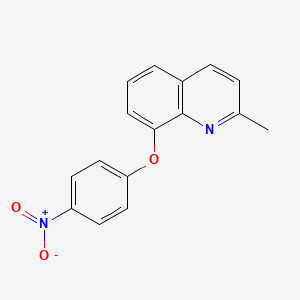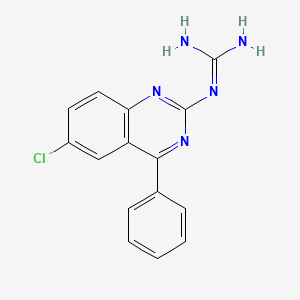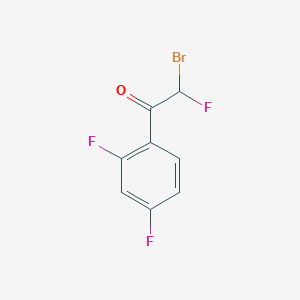![molecular formula C27H30N10O2S B2724655 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-79-3](/img/no-structure.png)
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C27H30N10O2S and its molecular weight is 558.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- A study by Zygmunt et al. (2015) focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, revealing significant analgesic activity in in vivo models. Some compounds showed stronger analgesic and anti-inflammatory effects than acetylic acid, used as a reference drug, and several compounds exhibited phosphodiesterase (PDE) inhibitory activity, suggesting potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzylpiperazine group, a phenyltetrazole group, and a sulfanyl ethyl group onto a purine-2,6-dione scaffold.", "Starting Materials": [ "7-methylxanthine", "4-benzylpiperazine", "1-phenyltetrazole-5-thiol", "2-bromo-3-methylbutyric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "7-methylxanthine is reacted with 2-bromo-3-methylbutyric acid in the presence of DCC and TEA to form 7-(2-bromo-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "The resulting compound is then reacted with acetic anhydride and NaHCO3 to form 7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "4-benzylpiperazine is then reacted with the above compound in the presence of DIPEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "1-phenyltetrazole-5-thiol is reacted with ethyl acetate and water to form 1-phenyltetrazole-5-thiolate.", "The above compound is then reacted with 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine in the presence of TEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)-7-deaza-2'-deoxyguanosine.", "The final compound is obtained by reacting the above compound with DMF and NaHCO3 to form 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)purine-2,6-dione." ] } | |
Numéro CAS |
850914-79-3 |
Formule moléculaire |
C27H30N10O2S |
Poids moléculaire |
558.67 |
Nom IUPAC |
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H30N10O2S/c1-32-23-22(24(38)33(2)27(32)39)36(17-18-40-26-29-30-31-37(26)21-11-7-4-8-12-21)25(28-23)35-15-13-34(14-16-35)19-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 |
Clé InChI |
XIHFRYGVURIKQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724575.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2724584.png)
![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)

![3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2724587.png)
![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)
![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)
